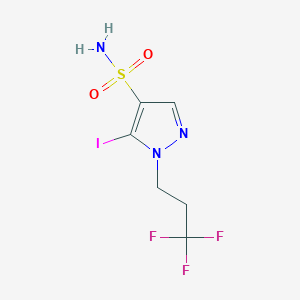

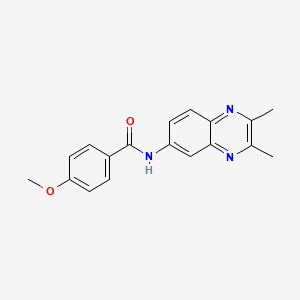

![molecular formula C12H16FNO2 B2872306 Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate CAS No. 1374329-41-5](/img/structure/B2872306.png)

Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate” is a chemical compound. It is also known as "tert-Butyl N- [2- [4-fluoro-3- (trifluoromethyl)phenyl]allylamino]carbamate" . It has a molecular weight of 334.31 .

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl 2-(substituted benzamido) phenylcarbamate, has been reported . These compounds were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as a coupling reagent .Molecular Structure Analysis

The molecular structure of “Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate” can be represented by the formula C12H14F3NO2 .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Phenyl tert-Butyl Nitroxides

This compound is utilized in the synthesis of fluorinated phenyl tert-butyl nitroxides, which are important in the development of new functional materials and pharmaceuticals with unique properties. The process involves the interaction of fluorinated aromatic compounds with tert-butylamine, followed by oxidation to produce the nitroxides .

Intermediate in Ceftolozane Synthesis

Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate serves as an important intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. The synthesis pathway includes amination, reduction, esterification, trityl protection, and condensation steps, starting from 1-methyl-1H-pyrazol-5-amine .

Chiral Selective Reduction in Pharmaceutical Synthesis

The compound is used in chiral selective reduction processes facilitated by ketoreductases. This is particularly important in the synthesis of chiral selective tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate, which is a key step in producing certain pharmaceuticals .

N-Boc Protection of Amines and Peptides

N-Boc protection is a fundamental transformation in organic synthesis, especially in peptide chemistry. “2-(Fluoromethyl)aniline, N-Boc protected” is used for the chemoselective mono-N-Boc protection of various amines, amino acids, and peptides, which is crucial in the manipulation of complex polyfunctional molecules .

Organofluorine Chemistry

The compound plays a significant role in organofluorine chemistry, offering high-quality intermediates for the synthesis of organofluorine compounds. These compounds are essential in various fields, including agrochemicals, materials science, and life sciences .

Magnetic Materials Synthesis

In the field of magnetic materials, this compound is used to create copper-nitroxide complexes. These complexes exhibit intramolecular ferromagnetic exchange interactions, which are valuable for understanding magneto-structural correlations and developing new magnetic materials .

Antibacterial Activity Enhancement

As an intermediate in the synthesis of advanced antibiotics like ceftolozane, “Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate” contributes to enhancing antibacterial activity against resistant strains of bacteria, including Pseudomonas aeruginosa .

Biocatalysis and Biotransformation

The compound is involved in biocatalysis and biotransformation processes, where enzymes like ketoreductases are used to perform specific chemical reactions. This is particularly important in the pharmaceutical industry for the production of enantiomerically pure substances .

Wirkmechanismus

Target of Action

It’s worth noting that boc-protected compounds are often used in peptide synthesis, suggesting that this compound may interact with proteins or enzymes in the body .

Mode of Action

The mode of action of this compound is likely related to its Boc-protected amine group . Boc (tert-butoxycarbonyl) is a protective group used in organic synthesis. It’s stable towards most nucleophiles and bases, allowing for selective reactions . When the Boc group is removed under acidic conditions, it reveals a reactive amine group that can interact with other molecules .

Biochemical Pathways

Given its structure, it’s plausible that it could be involved in pathways related to protein synthesis or modification, given the common use of boc-protected amines in peptide synthesis .

Pharmacokinetics

The presence of the fluoromethyl group might also influence its metabolic stability .

Result of Action

The removal of the boc group under certain conditions would result in the exposure of a reactive amine group, which could then interact with other molecules in the cell .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound . For instance, the Boc group is stable under basic conditions but can be removed under acidic conditions . Therefore, the local pH could influence the compound’s reactivity and, consequently, its biological activity.

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(fluoromethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKWZDAGJLDLIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2872229.png)

![Ethyl 2-[3,5-bis(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2872231.png)

![N-((4-hydroxychroman-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2872233.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2872235.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2872236.png)

![(2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile](/img/structure/B2872237.png)

![N-cyclopentyl-4-(N,N-dimethylsulfamoyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2872240.png)

![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid](/img/structure/B2872246.png)